2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine
Description
2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety substituted with a tert-butyl group at the 5-position. The tert-butyl group introduces steric bulk, which significantly influences the compound’s physicochemical properties, such as solubility, metabolic stability, and binding interactions with biological targets . This structural motif is common in medicinal chemistry, where the triazole ring serves as a bioisostere for amide or ester groups, enhancing stability and bioavailability.
Properties
CAS No. |
741252-33-5 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)10-13-9(14-15-10)8-6-4-5-7-12-8/h4-7H,1-3H3,(H,13,14,15) |
InChI Key |
XIHDQQFQADAUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Diazotization of Diaminopyridines
Diazotization reactions are commonly employed to form triazole rings from diamine precursors. For analogous triazolo-pyridine systems, this method involves treating 2,3-diaminopyridines with sodium nitrite (NaNO₂) under acidic conditions, followed by diazotization and subsequent cyclization to yield the triazole ring .
Key Reagents and Conditions
-
Reagents : NaNO₂, TFA (trifluoroacetic acid), aqueous acetic acid.
-
Solvent : CH₂Cl₂, water.
-
Yield : Up to 45% for similar triazolo-furo[2,3-c]pyridines .
Example Reaction Sequence
-
Diazotization : 2,3-diaminopyridine derivative → nitrous acid (0 °C, 2 h).
-
Cyclization : Aqueous workup and extraction yield the triazole-pyridine core .
Hydrazine-Mediated Triazole Formation
Hydrazine hydrate is used to cyclize intermediate amides or thioamides into triazole rings. For pyridine-3-sulfonamides, treatment with dimethyl N-cyanoiminodithiocarbonate followed by hydrazine reflux in acetonitrile/ethanol forms the 1,2,4-triazole moiety .
Key Reagents and Conditions
-
Reagents : Dimethyl N-cyanoiminodithiocarbonate, hydrazine hydrate.
-
Solvent : Acetone, acetonitrile, or ethanol.
Example Reaction Sequence
-
Amidine Formation : Pyridine-3-sulfonamide → dimethyl N-cyanoiminodithiocarbonate (boiling acetone).
Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) enable direct attachment of the triazole ring to pyridine. For example, tert-butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate (structurally analogous) is synthesized using Pd₂(dba)₃ and Xantphos ligands .
Key Reagents and Conditions
-
Reagents : Pd₂(dba)₃, Xantphos, tBuONa.
-
Solvent : tBuOH.
Thermal Stability
The tert-butyl group enhances steric bulk, potentially stabilizing the triazole ring against degradation. For example, analogous triazolo-pyridines remain intact under acidic conditions (e.g., 0.5 mol/L HNO₃) .
Coordination Chemistry
Triazole-pyridine ligands exhibit strong coordination ability for metal ions. DFT studies on similar systems (e.g., PTD-OMe) reveal selective binding to actinides(III) over lanthanides(III), driven by electronic and steric factors .
Functionalization
The tert-butyl substituent may act as a protective group or modulate solubility. Post-synthetic alkylation or deprotection (e.g., TFA) can further functionalize the triazole-pyridine scaffold .
Antimicrobial Agents
Triazolyl-pyridines are investigated for antitubercular activity. Structural optimization of the triazole substituent (e.g., tert-butyl vs. nitro groups) influences potency and resistance mechanisms .
Coordination Ligands
Their ability to selectively complex actinides(III) makes them candidates for nuclear waste management and separation processes .
Table 2: Stability and Reactivity Features
| Property | Description | Reference |
|---|---|---|
| Acidic stability | Resists degradation in 0.5 M HNO₃ | |
| Metal coordination | Selective binding to actinides(III) | |
| Functionalization | TFA deprotection enables further modification |
Scientific Research Applications
2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can interact with enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in the tert-butyl substituent on the triazole ring. Below is a comparative analysis of structurally related triazole-pyridine derivatives:
Table 1: Structural Comparison
| Compound Name | Substituents on Triazole/Pyridine | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine | tert-Butyl (triazole), pyridine | ~230 (estimated) | Steric bulk, enhanced hydrophobicity |
| 2-(5-(Piperidin-3-yl)-1H-1,2,4-triazol-1-yl)pyridine | Piperidine (triazole), pyridine | 229.28 | Improved solubility, potential for hydrogen bonding |
| 2-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine | Bromine (triazole), pyridine | ~214 | Electrophilic reactivity, anticancer activity |
| 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine | Methyl (triazole), pyridine | 160.18 | Simplified structure, moderate activity |
| 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine | tert-Butyl phenoxy (triazole), pyridine | 338.43 | Steric bulk, antifungal/anticancer potential |
Key Observations:
Electronic Effects : Bromine substitution (as in ) enhances electrophilicity, favoring interactions with nucleophilic biological targets (e.g., DNA in anticancer activity) .
Bioactivity : Piperidine-containing analogs () exhibit improved solubility and binding affinity due to hydrogen-bonding capabilities, whereas tert-butyl derivatives may target hydrophobic enzyme pockets .
SAR Insights:
- Substituent Position : The 5-position on the triazole ring (as in the target compound) is critical for activity, as modifications here directly influence steric and electronic interactions with targets .
- Heterocyclic Fusion : Pyridine-triazole hybrids generally exhibit dual functionality—pyridine enhances π-π stacking, while triazole enables hydrogen bonding .
- Bulk vs. Reactivity : Bulky tert-butyl groups may reduce off-target interactions but limit solubility, whereas smaller groups (methyl, bromine) balance reactivity and bioavailability .
Biological Activity
The compound 2-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14N4
- Molecular Weight : 218.26 g/mol
This compound features a pyridine ring substituted with a triazole moiety that contains a tert-butyl group at the 5-position. The hydrophobic nature of the tert-butyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives against common pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 12.5 µg/mL |
| This compound | Staphylococcus aureus | 6.25 µg/mL |
| This compound | Candida albicans | 25 µg/mL |
These results indicate that the compound possesses notable antibacterial and antifungal activities .
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines. A notable study involved testing against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 39.2 ± 1.7 |
| U87 | 45.0 ± 2.3 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, the compound has been studied for its enzyme inhibition properties. Inhibitory effects against acetylcholinesterase (AChE) were measured:
| Enzyme | Ki (nM) |
|---|---|
| Acetylcholinesterase (AChE) | 15.0 ± 3.0 |
| Carbonic Anhydrase I (hCA I) | 10.0 ± 2.5 |
| Carbonic Anhydrase II (hCA II) | 8.0 ± 1.8 |
These findings indicate that the compound can effectively inhibit key enzymes involved in various physiological processes .
Case Studies
Several case studies have highlighted the biological activity of similar triazole derivatives:
- Antimicrobial Efficacy : A series of studies have shown that triazole derivatives exhibit varying degrees of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms : Research indicates that triazole compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways such as MAPK and PI3K/Akt pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
